molecular formula C13H13N5O3S2 B11457598 Ethyl 2-cyano-3-(4-[(1-methyl-1,2,3,4-tetrazole-5-sulfinyl)methyl]thiophen-2-yl)prop-2-enoate

Ethyl 2-cyano-3-(4-[(1-methyl-1,2,3,4-tetrazole-5-sulfinyl)methyl]thiophen-2-yl)prop-2-enoate

Cat. No.: B11457598
M. Wt: 351.4 g/mol
InChI Key: UYHTWXPJXMYJTC-BJMVGYQFSA-N
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Description

ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE is a complex organic compound with a unique structure that includes a cyano group, a tetrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE typically involves multiple stepsThe final step involves the addition of the cyano group and the esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The cyano group and the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFONYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE: Similar structure but with a sulfanyl group instead of a sulfinyl group.

Uniqueness

The uniqueness of ETHYL (2E)-2-CYANO-3-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFINYL]METHYL}THIOPHEN-2-YL)PROP-2-ENOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfinyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C13H13N5O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-[(1-methyltetrazol-5-yl)sulfinylmethyl]thiophen-2-yl]prop-2-enoate

InChI

InChI=1S/C13H13N5O3S2/c1-3-21-12(19)10(6-14)5-11-4-9(7-22-11)8-23(20)13-15-16-17-18(13)2/h4-5,7H,3,8H2,1-2H3/b10-5+

InChI Key

UYHTWXPJXMYJTC-BJMVGYQFSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CS1)CS(=O)C2=NN=NN2C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CS1)CS(=O)C2=NN=NN2C)C#N

Origin of Product

United States

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